molecular formula C17H16N4O6S B2697974 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide CAS No. 851095-22-2

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B2697974
CAS No.: 851095-22-2
M. Wt: 404.4
InChI Key: WJWDKJGTXRSUJY-UHFFFAOYSA-N
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Description

The compound “N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide” is a complex organic molecule that contains several functional groups. It has a furan ring, an oxadiazole ring, a morpholine ring, and a sulfonylbenzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the furan and oxadiazole rings would likely introduce some rigidity into the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The furan ring, for example, is aromatic and may undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonylbenzamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Antimicrobial and Biological Activities

One of the primary applications of derivatives closely related to the specified compound is in the realm of antimicrobial activities. For instance, compounds synthesized from furan-2-carbohydrazide, which share structural motifs with N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide, have been reported to exhibit significant antimicrobial properties. Such compounds, including 1,3,4-oxadiazole and triazole derivatives, demonstrated activity against various microorganisms, indicating their potential as antimicrobial agents (Başoğlu et al., 2013).

Structural Characterization and Synthesis Techniques

Another area of research encompasses the synthesis, characterization, and structural elucidation of oxadiazole derivatives. Studies have detailed the synthesis methodologies, including refluxing with specific reactants and the subsequent characterization through techniques like NMR, IR, and single-crystal X-ray diffraction. Such research provides insights into the structural properties of oxadiazole compounds and their derivatives, contributing to a deeper understanding of their chemical behavior and potential for further modification (Mamatha S.V et al., 2019).

Nitric Oxide Delivery and Therapeutic Applications

Research into furoxan-bearing micelles for nitric oxide (NO) delivery represents a significant application of oxadiazole derivatives in therapeutics. Furoxans, including those related to the compound of interest, can release NO in response to specific triggers, offering potential in cancer therapy and as anti-proliferative agents. Such studies highlight the role of oxadiazole derivatives in developing novel therapeutic strategies (Hasegawa et al., 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many compounds with similar structures show diverse biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O6S/c22-15(18-17-20-19-16(27-17)14-2-1-9-26-14)12-3-5-13(6-4-12)28(23,24)21-7-10-25-11-8-21/h1-6,9H,7-8,10-11H2,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWDKJGTXRSUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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